4-乙氧基-3-氟苯甲酸

描述

4-Ethoxy-3-fluorobenzoic acid is a derivative of benzoic acid . It is a synthetic intermediate and is used in various fields including chemical, biological, and pharmaceutical industries .

Synthesis Analysis

The synthesis of 4-Ethoxy-3-fluorobenzoic acid can be achieved through several methods. One such method involves the use of 4-fluorobenzyl alcohol and diethylene glycol dimethyl ether, which are subjected to ultrasonic irradiation at 40 kHz/30 W/70 °C for 30 minutes . Another method involves the Schiemann reaction, where a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride is introduced using tetrafluoroborate .Molecular Structure Analysis

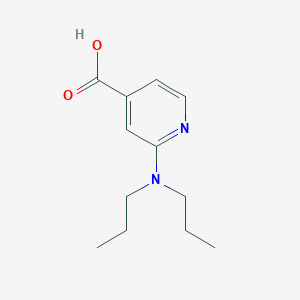

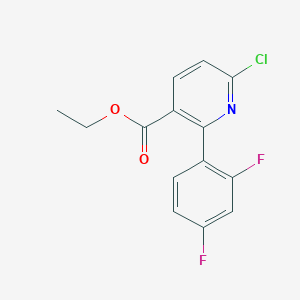

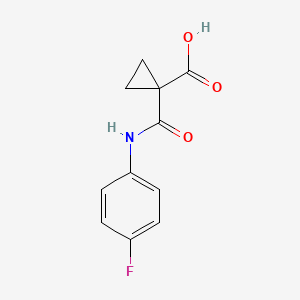

The molecular structure of 4-Ethoxy-3-fluorobenzoic acid can be represented by the formula C9H9FO3 . The InChI code for this compound is 1S/C9H9FO3/c1-2-13-8-5-6 (9 (11)12)3-4-7 (8)10/h3-5H,2H2,1H3, (H,11,12) .科学研究应用

生物降解和环境影响:

- 细菌降解: 某些细菌菌株可以将4-氟苯甲酸用作其唯一的碳和能源来源。这包括来自Alcaligenes、Pseudomonas和Aureobacterium属的菌株。这些细菌通过不同的途径降解4-氟苯甲酸,其中一种涉及将其转化为4-氟邻苯二酚,然后降解为更少有害的化合物 (Oltmanns, Müller, Otto, & Lingens, 1989)。

- 厌氧条件下的转化: 氟酚类化合物,包括4-氟酚,在厌氧条件下会转化为氟苯甲酸。这表明在苯酚转化为苯甲酸的过程中存在对位羧化过程 (Genthner, Townsend, & Chapman, 1989)。

化学合成和结构分析:

- 与哌嗪的合成: 4-乙氧基-3-氟苯甲酸可以与其他化合物反应,如乙酸1-哌嗪酯,生成复杂的分子,如EPBA(乙基哌嗪苯甲酸)。这些分子的晶体结构已被研究,以更好地理解它们的性质 (Faizi, Ahmad, & Golenya, 2016)。

- Cd(II)配合物的形成: 研究表明,由4-氟苯甲酸和其他配体形成的Cd(II)配合物表现出抗菌耐药性,展示了在微生物耐药性研究中的潜在应用 (Sertçelik & Durman, 2020)。

医学和生物应用:

- 正电子发射断层扫描(PET)成像: 包括与4-乙氧基-3-氟苯甲酸相关的氟化衍生物已被用作PET成像中的探针,用于检测阿尔茨海默病中的β-淀粉样斑块。这展示了氟化合物在神经影像学和诊断中的潜在用途 (Cui等,2012)。

安全和危害

While specific safety data for 4-Ethoxy-3-fluorobenzoic acid is not available, it is advisable to handle it with care. Users should wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

作用机制

Target of Action

Benzoic acid derivatives are known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that benzoic acid derivatives can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The presence of the ethoxy and fluorine groups on the benzene ring may influence these reactions, potentially altering the compound’s interaction with its targets .

Biochemical Pathways

For instance, 3-fluorobenzoic acid is catabolized via the benzoate-degrading pathway

Pharmacokinetics

The compound’s molecular weight (18417 g/mol) and its structure suggest that it may be absorbed and distributed in the body . The presence of the ethoxy and fluorine groups could influence its metabolism and excretion, but more research is needed to confirm this.

Result of Action

Benzoic acid derivatives are known to have various biological effects, depending on their specific structure and the targets they interact with

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

生化分析

Biochemical Properties

4-Ethoxy-3-fluorobenzoic acid plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative reactions, such as cytochrome P450 enzymes. These interactions can lead to the formation of reactive intermediates that may further react with other biomolecules. Additionally, 4-Ethoxy-3-fluorobenzoic acid can bind to proteins, potentially altering their structure and function. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s reactivity and stability in biological systems .

Cellular Effects

The effects of 4-Ethoxy-3-fluorobenzoic acid on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Ethoxy-3-fluorobenzoic acid has been shown to affect the expression of genes involved in oxidative stress responses and inflammatory pathways. It can also alter cellular metabolism by inhibiting or activating key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, 4-Ethoxy-3-fluorobenzoic acid exerts its effects through several mechanisms. One key mechanism is the binding to specific enzymes, such as cytochrome P450, which can result in enzyme inhibition or activation. This binding often involves interactions with the active site of the enzyme, leading to changes in enzyme activity and subsequent metabolic pathways. Additionally, 4-Ethoxy-3-fluorobenzoic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Ethoxy-3-fluorobenzoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Ethoxy-3-fluorobenzoic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to 4-Ethoxy-3-fluorobenzoic acid in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 4-Ethoxy-3-fluorobenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. At high doses, 4-Ethoxy-3-fluorobenzoic acid can exhibit toxic or adverse effects, such as liver toxicity and oxidative stress .

Metabolic Pathways

4-Ethoxy-3-fluorobenzoic acid is involved in several metabolic pathways, including those related to oxidative metabolism and detoxification. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with other biomolecules. These metabolic pathways often involve the participation of cofactors, such as NADPH, which are required for the enzymatic reactions. The effects on metabolic flux and metabolite levels can vary depending on the concentration and duration of exposure to 4-Ethoxy-3-fluorobenzoic acid .

Transport and Distribution

Within cells and tissues, 4-Ethoxy-3-fluorobenzoic acid is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can influence the localization and accumulation of 4-Ethoxy-3-fluorobenzoic acid in specific tissues, affecting its biological activity and potential toxicity .

Subcellular Localization

The subcellular localization of 4-Ethoxy-3-fluorobenzoic acid is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 4-Ethoxy-3-fluorobenzoic acid may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. The localization of the compound can also affect its interactions with other biomolecules and its overall biological activity .

属性

IUPAC Name |

4-ethoxy-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBYLMBZCTVHIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611138 | |

| Record name | 4-Ethoxy-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5710-64-5 | |

| Record name | 4-Ethoxy-3-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5710-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)

![7-Fluoro-[1,8]naphthyridin-2-ol](/img/structure/B1321230.png)

![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)

![2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine](/img/structure/B1321247.png)